molecular formula C18H22ClNO4S B288778 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

Cat. No. B288778
M. Wt: 383.9 g/mol
InChI Key: CDUFDYXKGHLJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide, also known as TBCB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TBCB has been studied for its mechanism of action, biochemical and physiological effects, and its potential use in lab experiments.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide is not fully understood, but studies have suggested that it may act as an inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide may lead to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide has various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and protection of neurons from oxidative stress. Additionally, 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide in lab experiments is its ability to inhibit CK2, which is involved in various cellular processes. Additionally, 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide. One area of research could focus on its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the mechanism of action of 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide and its potential as a CK2 inhibitor. Finally, future research could focus on developing new derivatives of 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide that have improved solubility and bioavailability.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with tert-butyl chloroformate and benzenesulfonyl chloride in the presence of a base. This reaction results in the formation of 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide, which can be purified through recrystallization.

Scientific Research Applications

4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Studies have shown that 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide has anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis. Additionally, 4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and prevent neurodegeneration.

properties

Product Name

4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

Molecular Formula

C18H22ClNO4S

Molecular Weight

383.9 g/mol

IUPAC Name

4-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C18H22ClNO4S/c1-18(2,3)12-6-8-13(9-7-12)25(21,22)20-15-11-16(23-4)14(19)10-17(15)24-5/h6-11,20H,1-5H3

InChI Key

CDUFDYXKGHLJBK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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